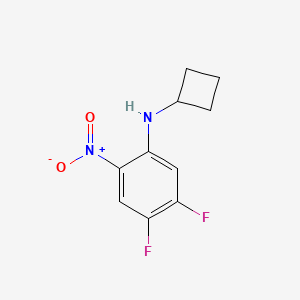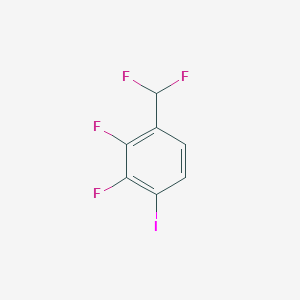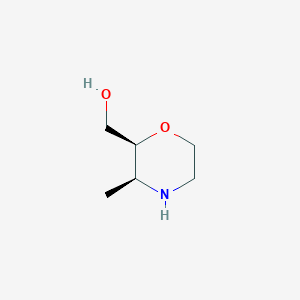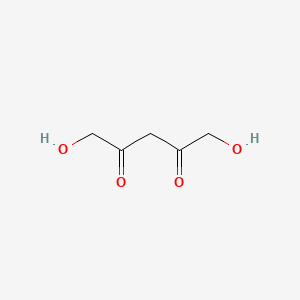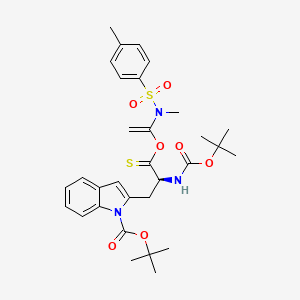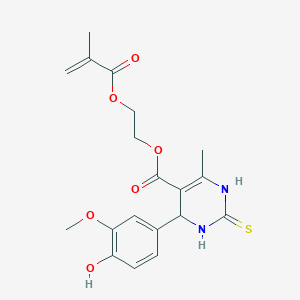![molecular formula C10H10N2O B12829253 1-(2-Methylimidazo[1,2-a]pyridin-7-yl)ethan-1-one](/img/structure/B12829253.png)
1-(2-Methylimidazo[1,2-a]pyridin-7-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methylimidazo[1,2-a]pyridin-7-yl)ethan-1-one is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of an imidazo[1,2-a]pyridine ring system with a methyl group at the 2-position and an ethanone group at the 7-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylimidazo[1,2-a]pyridin-7-yl)ethan-1-one typically involves the cyclization of 2-aminopyridine derivatives with appropriate ketones. One common method is the reaction of 2-aminopyridine with acetophenone under acidic conditions to form the imidazo[1,2-a]pyridine core. The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent production quality .
化学反应分析
Types of Reactions
1-(2-Methylimidazo[1,2-a]pyridin-7-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the ethanone group to an alcohol.
Substitution: Halogenation reactions with bromine or iodine can introduce halogen atoms at specific positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine or iodine in chloroform solvent.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated imidazo[1,2-a]pyridine derivatives.
科学研究应用
1-(2-Methylimidazo[1,2-a]pyridin-7-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its role in developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of dyes and pigments due to its fluorescent properties.
作用机制
The mechanism of action of 1-(2-Methylimidazo[1,2-a]pyridin-7-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may bind to bacterial enzymes, disrupting their function and exhibiting antimicrobial activity .
相似化合物的比较
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Lacks the ethanone group but shares the imidazo[1,2-a]pyridine core.
3-Bromo-2-methylimidazo[1,2-a]pyridine: Contains a bromine atom at the 3-position instead of the ethanone group.
Zolpidem: A well-known sedative that also contains the imidazo[1,2-a]pyridine core.
Uniqueness
1-(2-Methylimidazo[1,2-a]pyridin-7-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethanone group at the 7-position differentiates it from other imidazo[1,2-a]pyridine derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological effects .
属性
分子式 |
C10H10N2O |
|---|---|
分子量 |
174.20 g/mol |
IUPAC 名称 |
1-(2-methylimidazo[1,2-a]pyridin-7-yl)ethanone |
InChI |
InChI=1S/C10H10N2O/c1-7-6-12-4-3-9(8(2)13)5-10(12)11-7/h3-6H,1-2H3 |
InChI 键 |
DQEPNJIIDZKJRB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN2C=CC(=CC2=N1)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S,4R)-1-((S)-2-(2-(2-(2-(((3R,5S)-5-(((4-((S)-4-Acryloyl-3-(cyanomethyl)piperazin-1-yl)-7-(naphthalen-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-yl)oxy)methyl)-1-methylpyrrolidin-3-yl)oxy)ethoxy)ethoxy)acetamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-](/img/structure/B12829171.png)
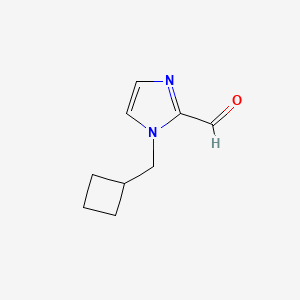
![L-Cysteine,S-ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B12829188.png)
